molecular formula C18H19FN2O B2428593 2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one CAS No. 866155-50-2

2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one

Cat. No. B2428593
CAS RN: 866155-50-2
M. Wt: 298.361
InChI Key: XYYVZOFJKXHUJL-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one, also known as FMPP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FMPP belongs to the class of pyrazolidinones, which are known for their anti-inflammatory and analgesic effects. In

Scientific Research Applications

Redox-Denitration Reaction

The compound has been studied in the context of redox-denitration reactions. Rees and Tsoi (2000) reported that 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one, when heated in pyridine containing pyridine hydrochloride, transforms into 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione. This reaction involves the oxidation of the methylene group and the disappearance of the nitro group, indicating potential applications in organic synthesis and chemical transformations (Rees & Tsoi, 2000).

Synthesis of Fluoroantipyrine

Shiue and Wolf (1981) explored the synthesis of 4-fluoroantipyrine from antipyrine using molecular fluorine. Their work highlighted a method for preparing 4-fluoroantipyrine and its analogs, demonstrating the compound's relevance in pharmaceutical chemistry and radiopharmaceuticals (Shiue & Wolf, 1981).

Photo- and Ionochromic Properties

Bren et al. (2018) synthesized photochromic 5-phenylpyrazolidin-3-one-based azomethine imines, demonstrating their potential as ion-active molecular "off-on" switches for fluorescence when interacting with specific anions. This research suggests applications in the development of molecular sensors and switches (Bren et al., 2018).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) described a compound with a similar structure that acted as a neurokinin-1 receptor antagonist, indicating its relevance in neuroscience and potential therapeutic applications in treating conditions like emesis and depression (Harrison et al., 2001).

Oxazolidinone Antibacterial Agents

Zurenko et al. (1996) studied novel oxazolidinone analogs, which included compounds structurally related to 2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one. These compounds showed promising in vitro antibacterial activities against a variety of human pathogens, suggesting their potential as antibacterial agents (Zurenko et al., 1996).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-18(2)13-21(16-6-4-3-5-7-16)20(17(18)22)12-14-8-10-15(19)11-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVZOFJKXHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(N(C1=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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